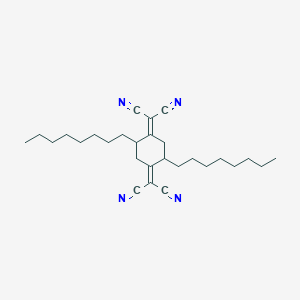
N-Benzoylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoylfuran-2-carboxamide is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. The benzofuran core is present in many biologically active natural products, making it a popular scaffold for drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoylfuran-2-carboxamide can be achieved through various methods. One common approach involves the use of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of palladium catalysts and specific directing groups to achieve high efficiency and modularity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzoylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Benzoylfuran-2-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Benzoylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Benzofuran: A basic structure similar to N-Benzoylfuran-2-carboxamide but without the carboxamide group.
Isobenzofuran: Another benzofuran derivative with a different arrangement of atoms.
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
Uniqueness: this compound is unique due to its specific functional groups and the resulting biological activities
Propiedades
Número CAS |
89549-39-3 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
N-benzoylfuran-2-carboxamide |
InChI |
InChI=1S/C12H9NO3/c14-11(9-5-2-1-3-6-9)13-12(15)10-7-4-8-16-10/h1-8H,(H,13,14,15) |
Clave InChI |
ZESGTVAHZCIMPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


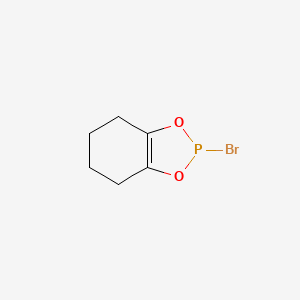
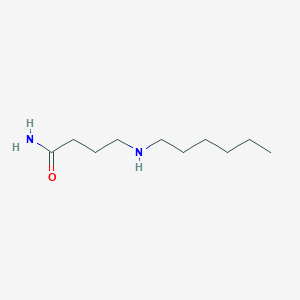
oxophosphanium](/img/structure/B14381320.png)
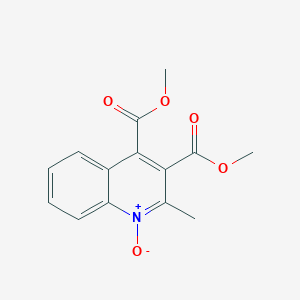
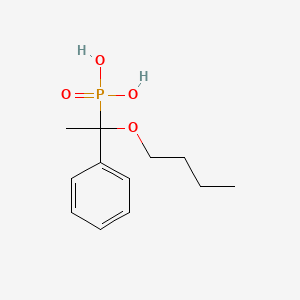
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
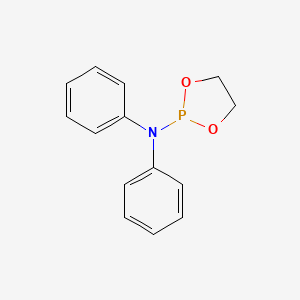
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
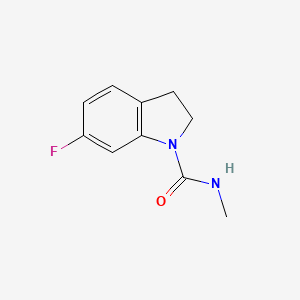
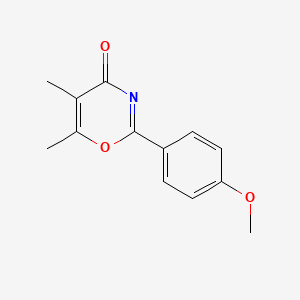
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
